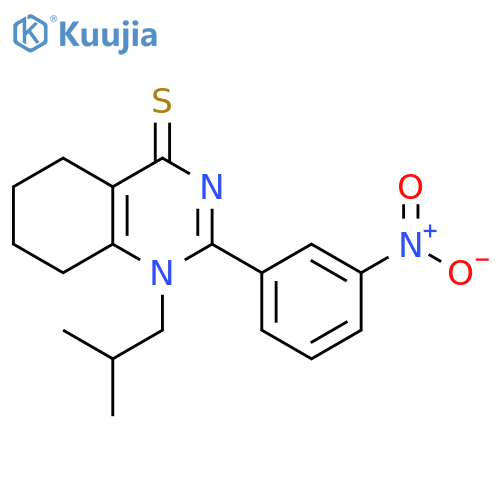Cas no 433941-41-4 (1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione)

433941-41-4 structure
商品名:1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
CAS番号:433941-41-4
MF:C18H21N3O2S
メガワット:343.443242788315
CID:6496795
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
- 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- 4(1H)-Quinazolinethione, 5,6,7,8-tetrahydro-1-(2-methylpropyl)-2-(3-nitrophenyl)-
-
- インチ: 1S/C18H21N3O2S/c1-12(2)11-20-16-9-4-3-8-15(16)18(24)19-17(20)13-6-5-7-14(10-13)21(22)23/h5-7,10,12H,3-4,8-9,11H2,1-2H3
- InChIKey: QFPSGUFHIGJBTJ-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)C2=C(CCCC2)C(=S)N=C1C1=CC=CC([N+]([O-])=O)=C1
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 486.2±47.0 °C(Predicted)
- 酸性度係数(pKa): -0.98±0.20(Predicted)
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1123-0010-3mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1123-0010-2mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1123-0010-40mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1123-0010-30mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1123-0010-2μmol |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1123-0010-5μmol |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1123-0010-5mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1123-0010-20μmol |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1123-0010-10μmol |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1123-0010-10mg |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione |
433941-41-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
433941-41-4 (1-(2-methylpropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione) 関連製品
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
